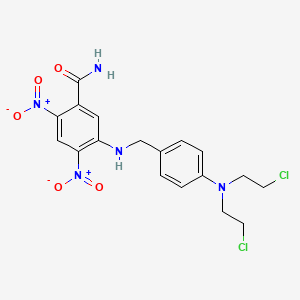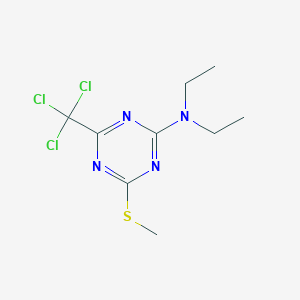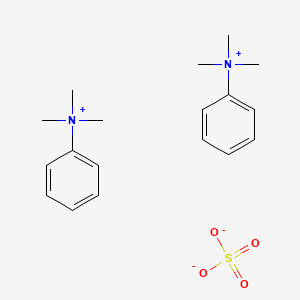
1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound is characterized by the presence of a propanamine backbone with a diphenylmethylene and two methyl groups attached to it. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- typically involves the reaction of 1-propanamine with diphenylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is also crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound can be used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the manufacture of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions where it donates an electron pair to form a chemical bond. This property makes it useful in various chemical reactions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanamine: A simpler amine with a similar backbone but without the diphenylmethylene and methyl groups.
N,N-Dimethyl-1-propanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Diphenylmethanone: A ketone with a diphenylmethylene group but lacking the amine functionality.
Uniqueness
1-Propanamine, N-(diphenylmethylene)-2,2-dimethyl- is unique due to its specific structure, which combines the properties of both an amine and a diphenylmethylene group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
24590-76-9 |
|---|---|
Molekularformel |
C18H21N |
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
N-(2,2-dimethylpropyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C18H21N/c1-18(2,3)14-19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
RSAJNNCDOXNSRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)






